

# Daporinad: A Technical Guide to a Potent NAMPT Inhibitor

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## Compound of Interest

Compound Name: Daporinad

Cat. No.: B1663336

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## Abstract

**Daporinad**, also known as FK866 or APO866, is a highly potent and specific, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) biosynthesis.[1][2] By depleting intracellular NAD<sup>+</sup> pools, **Daporinad** disrupts cellular metabolism and energy homeostasis, leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of **Daporinad**. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of NAD<sup>+</sup> metabolism and cancer therapeutics.

## Chemical Structure and Physicochemical Properties

**Daporinad** is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are summarized below.

| Property                       | Value   | Reference |
|--------------------------------|---|-----------|
| Synonyms                       | FK866, APO866   | [3]       |
| IUPAC Name                     | (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide | [3]       |
| Molecular Formula              | C <sub>24</sub> H <sub>29</sub> N <sub>3</sub> O <sub>2</sub>       | [3]       |
| Molecular Weight               | 391.51 g/mol  | [3]       |
| CAS Number                     | 658084-64-1   | [3]       |
| Appearance                     | Solid powder  | [4]       |
| Solubility                     | Soluble in DMSO   | [4]       |
| Hydrogen Bond Acceptors        | 5   | [2]       |
| Hydrogen Bond Donors           | 1   | [2]       |
| Rotatable Bonds                | 10  | [2]       |
| Topological Polar Surface Area | 62.3 Å <sup>2</sup>   | [2]       |
| XLogP3                         | 3.83  | [2]       |

## Mechanism of Action and Signaling Pathways

**Daporinad** exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the NAD<sup>+</sup> salvage pathway. This pathway is the primary route for NAD<sup>+</sup> synthesis in mammalian cells.

### The NAD<sup>+</sup> Salvage Pathway and NAMPT Inhibition

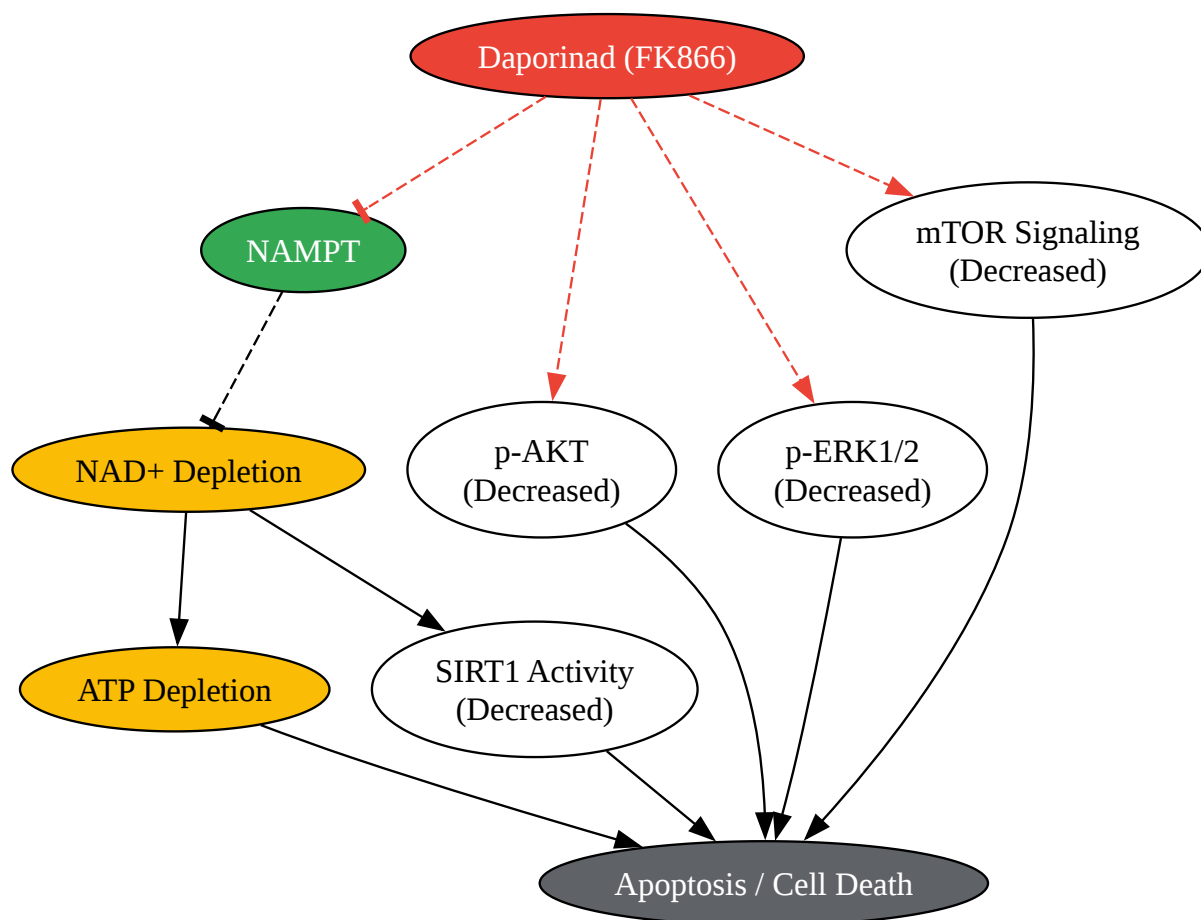
The NAD<sup>+</sup> salvage pathway recycles nicotinamide (NAM), a product of NAD<sup>+</sup>-consuming enzymes, back into NAD<sup>+</sup>. NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD<sup>+</sup> by nicotinamide mononucleotide adenylyltransferase (NMNAT).

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## Downstream Signaling Consequences of NAMPT Inhibition

By inhibiting NAMPT, **Daporinad** leads to a rapid depletion of intracellular NAD<sup>+</sup> levels, which in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling events, ultimately leading to cell death. Key affected pathways include:

- Sirtuin (SIRT) Deacetylases: These NAD<sup>+</sup>-dependent enzymes are involved in various cellular processes, including cell cycle regulation and DNA repair. Reduced NAD<sup>+</sup> levels inhibit SIRT1 activity.
- AKT/ERK Signaling: **Daporinad** has been shown to decrease the phosphorylation of AKT and ERK1/2, key proteins in cell survival and proliferation pathways.
- mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a central regulator of cell growth and metabolism.



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## Preclinical Pharmacology

### In Vitro Efficacy

**Daporinad** has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with IC50 values in the low nanomolar range.

| Cell Line                              | Cancer Type                | IC50 (nM)    | Assay             | Reference |
|--|----------------------------|--------------|-------------------|-----------|
| NMPRTase (cell-free)                   | -                          | 0.09         | Enzyme Inhibition | [1]       |
| SCLC cell lines (range)                | Small Cell Lung Cancer     | 0.38 - 7.2   | Cell Viability    | [5]       |
| A549                                   | Non-Small Cell Lung Cancer | 100          | Cell Viability    | [5]       |
| Hematologic Malignancies (average)     | Various                    | 2.89 ± 0.47  | Cytotoxicity      | [6]       |
| Non-Hematologic Malignancies (average) | Various                    | 13.03 ± 2.94 | Cytotoxicity      | [6]       |

Treatment of cancer cells with **Daporinad** leads to a time- and concentration-dependent depletion of intracellular NAD<sup>+</sup> and ATP. For instance, in chronic lymphocytic leukemia (CLL) cells, a significant drop in NAD<sup>+</sup> is observed as early as 24 hours, followed by a decrease in ATP levels at 48 hours.[7]

## In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of **Daporinad** have been conducted in mice following intravenous administration.

| Dose (mg/kg) | Cmax (ng/mL)   | AUCinf (ngh/mL) | t1/2 (h)    | CL (L/h/kg) | Vss (L/kg)  |
|--------------|----------------|-----------------|-------------|-------------|-------------|
| 5            | 5,470 ± 1,140  | 2,780 ± 321     | 0.81 ± 0.15 | 1.82 ± 0.21 | 1.14 ± 0.11 |
| 10           | 11,100 ± 1,170 | 5,980 ± 813     | 0.83 ± 0.09 | 1.71 ± 0.23 | 1.09 ± 0.09 |
| 30           | 38,700 ± 5,480 | 18,900 ± 2,430  | 0.77 ± 0.05 | 1.61 ± 0.21 | 0.87 ± 0.08 |

Data from a study in mice, presented as mean ± SD (n=3).[8]

## Clinical Development

**Daporinad** has been evaluated in Phase I and II clinical trials for the treatment of various cancers.

### Phase I Trial in Advanced Solid Tumors

A Phase I study in patients with advanced solid tumors established the safety profile and recommended Phase II dose.

| Parameter                 | Value   | Reference |
|---------------------------|---|-----------|
| Patient Population        | Advanced solid tumor malignancies                     | [9]       |
| Dosing Regimen            | Continuous 96-h infusion every 28 days                | [9]       |
| Recommended Phase II Dose | 0.126 mg/m <sup>2</sup> /h                            | [9]       |
| Dose-Limiting Toxicity    | Thrombocytopenia                                      | [9]       |
| Efficacy                  | No objective responses; 4 patients had stable disease |           |

## Phase II Trial in Cutaneous T-Cell Lymphoma

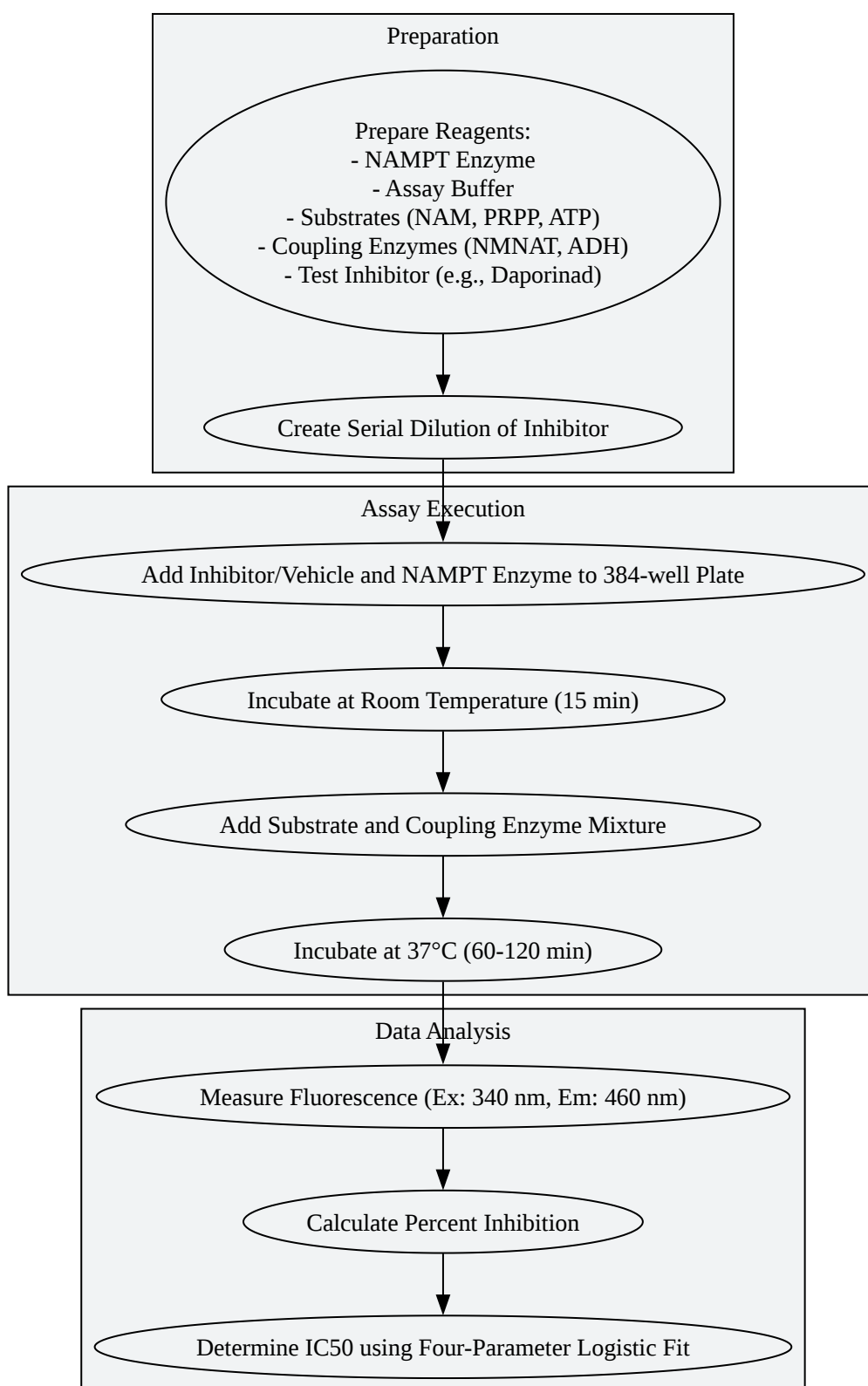
A Phase II trial was initiated to evaluate the efficacy of **Daporinad** in patients with refractory or relapsed cutaneous T-cell lymphoma (CTCL). However, the study was terminated early.

| Parameter                 | Outcome  | Reference |
|---------------------------|--|-----------|
| Patient Population        | Refractory or relapsed<br>Cutaneous T-Cell Lymphoma    |           |
| Primary Efficacy Endpoint | Objective Response Rate                                |           |
| Trial Status              | Terminated early                                       |           |
| Reason for Termination    | Lack of efficacy at a<br>prespecified interim analysis |           |

## Experimental Protocols

### In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC<sub>50</sub> of a test compound against purified human NAMPT.



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Materials:



- Purified recombinant human NAMPT enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl<sub>2</sub>, 2 mM DTT, 0.02% BSA)
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- Nicotinamide mononucleotide adenylyltransferase (NMNAT)
- Alcohol dehydrogenase (ADH)
- Ethanol
- Test inhibitor (dissolved in DMSO)
- 384-well black microplates
- Fluorometric microplate reader

#### Procedure:

- **Reagent Preparation:** Prepare stock solutions and serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate and coupling enzyme mixtures.
- **Enzyme and Inhibitor Incubation:** In a 384-well plate, add the diluted test inhibitor or vehicle, followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.
- **Reaction Initiation:** Add the substrate and coupling enzyme mixture to all wells to start the reaction.
- **Incubation:** Incubate the plate at 37°C for 60-120 minutes, protected from light.
- **Measurement:** Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.<sup>[7]</sup>

## Cell Viability Assay

This protocol outlines a method to assess the effect of **Daporinad** on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)
- Appropriate cell culture medium and supplements
- **Daporinad** (FK866)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well opaque-walled plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with increasing concentrations of **Daporinad**. Include a vehicle-only control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- **Measurement:** Measure the luminescence using a luminometer.

- Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]

## In Vivo Xenograft Studies in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of **Daporinad** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation (e.g., Panc-1)
- **Daporinad** (FK866)
- Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH<sub>2</sub>O)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **Daporinad** (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective groups for a specified duration (e.g., 4 weeks, 5 days per week).
- Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
- Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of **Daporinad**.

## Conclusion

**Daporinad** is a well-characterized, potent inhibitor of NAMPT with significant preclinical anti-cancer activity. Its mechanism of action, centered on the depletion of NAD<sup>+</sup> and subsequent metabolic collapse, has been extensively studied. While clinical trials have not demonstrated sufficient efficacy to warrant further development as a monotherapy, **Daporinad** remains an invaluable tool for researchers studying NAD<sup>+</sup> metabolism and its role in cancer and other diseases. The detailed data and protocols provided in this guide are intended to facilitate the continued exploration of NAMPT inhibition as a therapeutic strategy.

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